molecular formula C11H21NO B6205238 N-methyl-3-oxaspiro[5.5]undecan-9-amine CAS No. 1863285-56-6

N-methyl-3-oxaspiro[5.5]undecan-9-amine

Cat. No. B6205238
CAS RN: 1863285-56-6
M. Wt: 183.3
InChI Key:
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Description

N-methyl-3-oxaspiro[5.5]undecan-9-amine, also known as 3-oxa-9-azaspiro[5.5]undecan-9-amine or simply OXA, is an organic compound that has been studied for its potential in the synthesis of drugs and other compounds. OXA is an unusual molecule, as it contains a spiro ring structure, which is a fused six-membered ring with two five-membered rings. OXA has been of interest to scientists due to its unique properties, and its potential applications in the synthesis of drugs and other compounds.

Mechanism of Action

The mechanism of action of OXA is not yet fully understood. It is believed that OXA acts as a catalyst in the synthesis of compounds, by increasing the rate of reaction and reducing the energy required for the reaction to take place. OXA is also believed to have a role in the formation of new bonds between molecules, as well as in the breaking of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXA are not yet fully understood. However, it is believed that OXA has the potential to act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical processes. OXA has also been studied for its potential to act as an antioxidant, as well as for its potential to act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using OXA in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, its ability to act as an inhibitor of certain enzymes, and its potential to act as an antioxidant and anti-inflammatory agent. The limitations of using OXA in laboratory experiments include its lack of stability in certain conditions, its potential to react with other compounds, and its potential to be toxic in high concentrations.

Future Directions

There are a number of potential future directions for OXA research. These include further investigation into the biochemical and physiological effects of OXA, further exploration of its potential as a catalyst in the synthesis of various compounds, and further study of its potential as an antioxidant and anti-inflammatory agent. Additionally, further research into the mechanisms of action of OXA, as well as its potential for use in drug synthesis, could provide valuable insight into its potential applications.

Synthesis Methods

OXA can be synthesized in a variety of ways, including via the reaction of methyl iodide, sodium azide, and a base such as potassium carbonate. This reaction produces the desired OXA product in a high yield. Other methods of synthesis include the reaction of 3-oxaspiro[5.5]undecan-9-amine with a base such as sodium hydroxide or potassium carbonate, or the reaction of 3-oxaspiro[5.5]undecan-9-amine with an acid such as hydrochloric acid.

Scientific Research Applications

OXA has been studied for its potential applications in the synthesis of drugs and other compounds. OXA has been studied for its ability to act as a catalyst in the synthesis of various compounds, including anti-cancer drugs. OXA has also been studied for its potential in the synthesis of various other compounds, such as peptides, amino acids, and nucleotides. OXA has also been studied for its potential in the synthesis of polymers, such as polyurethanes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-methyl-3-oxaspiro[5.5]undecan-9-amine can be achieved through a multi-step process involving the formation of a spirocyclic intermediate followed by N-methylation and reduction.", "Starting Materials": [ "Cyclopentanone", "1,5-dibromopentane", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with 1,5-dibromopentane in the presence of sodium hydroxide to form the spirocyclic intermediate, 3-oxaspiro[5.5]undecan-9-one.", "Step 2: The spirocyclic intermediate is then reacted with methylamine in methanol to form N-methyl-3-oxaspiro[5.5]undecan-9-amine.", "Step 3: The final step involves the reduction of the imine group in N-methyl-3-oxaspiro[5.5]undecan-9-amine using sodium borohydride in the presence of hydrochloric acid to yield the desired compound." ] }

CAS RN

1863285-56-6

Molecular Formula

C11H21NO

Molecular Weight

183.3

Purity

95

Origin of Product

United States

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